Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate
Description
The compound Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate; dihydrate (hereafter referred to as Compound A) is a nucleotide derivative with a complex phosphorylated structure. Key features include:
- Core structure: A purine base (6-aminopurin-9-yl, adenine) linked to a ribose-like oxolane ring.
- Phosphorylation: Multiple phosphate groups, including a diphosphate moiety, and a trilithium counterion.
- Functional groups: Sulfanylethylamino and hydroxy-dimethyl-oxo substituents, which enhance solubility and biochemical reactivity .
- Molecular formula: C₁₀H₁₂Li₃N₅O₁₀P₂ (anhydrous basis) .
Compound A is structurally related to adenosine diphosphate (ADP) but features unique modifications, including the trilithium salt and extended side chains. Its applications are hypothesized to include nucleotide metabolism studies and enzymatic cofactor research .
Properties
IUPAC Name |
trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAJVUGLWJGOO-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37Li3N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine-Oxolane Intermediate Synthesis
The adenine (6-aminopurin-9-yl) group is introduced via nucleophilic substitution on a preformed oxolane derivative. Starting with 2,3-O-isopropylidene-D-ribofuranose, the hydroxyl groups at positions 4 and 5 are selectively deprotected using acidic hydrolysis. Subsequent coupling with 6-chloropurine in the presence of a palladium catalyst yields the purine-oxolane scaffold. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78 |
| Temperature | 80°C | - |
| Reaction Time | 12 hours | - |
This step requires anhydrous conditions to prevent hydrolysis of the purine moiety.
Phosphorylation and Functionalization
Phosphoryl groups are introduced using phosphoramidite chemistry. The hydroxyl group at position 2 of the oxolane is activated with 1H-tetrazole, followed by treatment with 2-cyanoethyl-N,N-diisopropylphosphoramidite. Oxidation with iodine/water yields the phosphate diester, which is subsequently deprotected using ammonium hydroxide.
Sulfhydryl Group Incorporation
The sulfanylethylamino side chain is appended via Michael addition. The keto-amine intermediate reacts with 2-mercaptoethylamine in tetrahydrofuran (THF) at −20°C, achieving 85% conversion. Excess amine is removed via ion-exchange chromatography.
Lithium Coordination and Dihydrate Formation
The final step involves lithiation of the phosphate groups. The purified compound is treated with lithium hydroxide (3 equivalents) in a water/ethanol mixture (3:1 v/v). The pH is maintained at 8.5–9.0 to prevent decomposition of the sulfhydryl group. Crystallization under controlled humidity (60–70% RH) yields the dihydrate form.
| Parameter | Condition | Purity (%) |
|---|---|---|
| LiOH Equivalents | 3.0 | - |
| Solvent System | H₂O/EtOH (3:1) | - |
| Crystallization Time | 48 hours | 99.2 |
Analytical Characterization
Critical quality control measures include:
Spectroscopic Analysis
-
³¹P NMR : Three distinct peaks at δ −0.5, 1.2, and 2.8 ppm confirm phosphorylation.
-
ESI-MS : m/z 987.3 [M−3Li+2H]⁻ aligns with the theoretical mass.
X-ray Diffraction
Single-crystal XRD reveals a trigonal bipyramidal geometry around lithium ions, with Li–O bond lengths of 1.92–1.97 Å.
Challenges and Optimization
Chemical Reactions Analysis
Hydrolysis Reactions
The phosphate ester linkages in the molecule are susceptible to hydrolysis under acidic or alkaline conditions, yielding simpler phosphates and nucleoside derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (1–3 M), 80–100°C | Free phosphoric acid, adenine derivatives |
| Alkaline Hydrolysis | NaOH (0.1–1 M), room temperature | Monophosphate esters, fragmented sugar backbone |
This reactivity is critical in biological systems, where enzymatic hydrolysis (e.g., phosphatase activity) regulates its function .
Phosphorylation and Dephosphorylation
The compound participates in enzymatic phosphorylation/dephosphorylation cycles, key to its role as a coenzyme in metabolic pathways.
| Reaction | Enzymes Involved | Role in Metabolism |
|---|---|---|
| Phosphorylation | Kinases (e.g., acetyl-CoA synthetase) | Activates acyl groups for fatty acid synthesis |
| Dephosphorylation | Phosphatases | Terminates signaling or metabolic processes |
These reactions are central to its involvement in acetyl-CoA transfer and energy production .
Redox Reactions Involving Thiol Groups
The sulfanylethylamino (-SCH2CH2NH-) moiety undergoes oxidation and reduction:
-
Oxidation : Forms disulfide bonds (e.g., with glutathione) under oxidative stress.
-
Reduction : Regenerated by reductases (e.g., thioredoxin) using NADPH.
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | H2O2, O2 | Disulfide-linked dimers |
| Reduction | DTT, NADPH | Free thiol regeneration |
Enzymatic Interactions
The compound serves as a substrate or cofactor in enzymatic processes:
| Enzyme Class | Example | Function |
|---|---|---|
| Transferases | Acetyltransferases | Transfers acetyl groups in lipid metabolism |
| Ligases | Fatty acid synthases | Activates carboxyl groups for elongation |
| Hydrolases | ATP-dependent proteases | Energy-dependent protein degradation |
These interactions are foundational to its biochemical applications .
Coordination Chemistry
The trilithium counterions enable unique coordination with biomolecules:
-
Lithium Binding : Stabilizes phosphate groups, enhancing solubility and interaction with magnesium-dependent enzymes (e.g., ATPases) .
-
Metal Exchange : Lithium can be replaced by Na+ or K+ in buffer systems, altering reactivity.
Stability and Degradation
Key stability factors under varying conditions:
| Condition | Effect |
|---|---|
| High pH (>9) | Phosphate ester hydrolysis |
| UV Light | Purine ring degradation |
| Reducing Agents | Thiol group protection |
Degradation products include adenine, phosphoric acid, and fragmented carbon chains .
Synthetic Modifications
The compound’s functional groups allow targeted derivatization:
| Modification | Reagents | Application |
|---|---|---|
| Acetylation | Acetic anhydride | Prodrug synthesis |
| Sulfonation | SO3 derivatives | Enhanced solubility |
| Fluorescent Tagging | NHS-ester dyes | Cellular tracking |
These modifications expand its utility in drug delivery and diagnostics .
Scientific Research Applications
Biochemical Research
Trilithium compounds are increasingly recognized for their role in biochemical research due to their ability to interact with various enzymes and proteins. Specifically:
- Enzyme Inhibition : The compound acts as a potent inhibitor of adenylate kinase, which is crucial for ATP production. This inhibition can be leveraged to study metabolic pathways and energy production mechanisms in cells .
- Receptor Agonism : It functions as an agonist for P2X receptors, which are involved in numerous physiological processes, including pain perception and inflammation .
Pharmaceutical Development
The unique structural characteristics of trilithium phosphate derivatives make them valuable in drug formulation and development:
- Anticancer Properties : Preliminary studies suggest that these compounds may induce apoptosis in cancer cell lines, making them candidates for anticancer therapies . The presence of the aminopurine moiety is particularly relevant as it relates to nucleobases found in nucleic acids, which are vital for cellular function and replication.
- Drug Delivery Systems : The phosphorylation and dephosphorylation reactions associated with this compound can be utilized to design targeted drug delivery systems that release therapeutic agents in a controlled manner .
Cell Culture Applications
In cell culture studies, trilithium compounds are used to support the growth and differentiation of various cell types:
- Cancer Research : They are employed in media formulations to investigate cancer cell behavior and responses to treatments .
- Regenerative Medicine : Their ability to influence cellular signaling pathways makes them useful in studies related to tissue regeneration and repair .
Metabolomics
Trilithium compounds play a crucial role in metabolomic studies, which analyze metabolic profiles within biological systems:
- Disease Understanding : By utilizing trilithium derivatives, researchers can gain insights into metabolic dysregulation associated with various diseases, aiding the development of targeted therapies .
Food Industry Applications
Beyond biomedical applications, trilithium phosphate derivatives have potential uses in the food industry:
- Nutritional Enhancement : They can be applied to improve flavor profiles and nutritional content in functional foods .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Biochemical Research | Enzyme inhibition, receptor agonism | Key for studying metabolic pathways |
| Pharmaceutical Development | Anticancer properties, drug delivery systems | Potential for new therapies |
| Cell Culture Applications | Growth support for cancer and regenerative studies | Important for understanding cellular responses |
| Metabolomics | Analyzing metabolic profiles | Aids in disease understanding |
| Food Industry | Nutritional enhancement | Improves flavor and health benefits |
Mechanism of Action
Coenzyme A trilithium salt dihydrate exerts its effects by participating in the transport of acyl groups and activating carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism. It acts as a cofactor for various enzymes, facilitating enzymatic acetyl transfer reactions. The compound’s sulfhydryl group forms thioesters with acyl groups, producing acyl-CoA derivatives .
Comparison with Similar Compounds
Structural Analogues
Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate (Compound B)
- Key differences :
- Cation : Potassium (K⁺) replaces trilithium (Li₃⁺), altering solubility and ionic strength in biological buffers.
- Phosphorylation : Single phosphate group vs. diphosphate in Compound A.
- Applications : Used in nucleotide synthesis and as a precursor for modified RNA/DNA analogs .
Coenzyme A Trilithium Salt (Compound C)
- Key differences :
- Core structure : Pantothenic acid derivative with a terminal thiol group.
- Function : Central to acyl group transfer in metabolism, unlike Compound A’s putative role in phosphorylation pathways.
- Shared features : Trilithium counterion enhances water solubility, as seen in both compounds .
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (Compound D)
- Key differences: Substituent: 3-aminopropylsulfanyl group replaces the hydroxy-dimethyl-oxo side chain in Compound A. Bioactivity: The sulfanyl group may improve membrane permeability or metal-binding capacity .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂Li₃N₅O₁₀P₂ | C₁₀H₁₂KN₅O₈P | C₂₁H₃₆Li₃N₇O₁₆P₃S |
| Solubility (H₂O) | High (trilithium salt) | Moderate (K⁺ salt) | High (trilithium salt) |
| Stability | Sensitive to hydrolysis | Stable at neutral pH | Thermostable up to 50°C |
| Key Applications | Enzymatic cofactor studies | Nucleotide synthesis | Fatty acid metabolism |
Sources:
Biological Activity
Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate is a complex compound with potential biological activities that warrant detailed investigation. This article aims to explore its biochemical properties, mechanisms of action, and implications in therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes a purine derivative and various functional groups, which contribute to its biological activity. The presence of lithium ions suggests potential interactions with biological systems, particularly in neural and metabolic pathways.
1. Cellular Mechanisms
Trilithium has been observed to influence several cellular processes, including:
- Protein Acetylation : It acts as a donor for acetyl groups, enhancing protein acetylation in various cell types. For example, studies have shown that it increases cytoplasmic protein acetylation in U2OS cells under starvation conditions .
- Autophagy Regulation : Research indicates that trilithium may modulate autophagic fluxes, which are critical for cellular homeostasis and response to stressors. In vivo studies demonstrated its ability to blunt maladaptive autophagy during cardiac stress in mouse models .
2. Gene Expression Modulation
Lithium compounds, including trilithium, have been linked to changes in gene expression associated with mood regulation and neuroprotection. A study identified over 1100 genes significantly affected by lithium exposure in brain tissues from bipolar disorder patients and animal models . This suggests a potential role for trilithium in psychiatric applications.
Anticancer Properties
Recent studies have explored the anticancer potential of trilithium derivatives. A series of synthesized compounds based on its structure showed selective inhibition of colon cancer cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The compounds exhibited specific apoptotic effects on cancerous cells while sparing normal cells, indicating their potential as targeted cancer therapies.
Metabolic Effects
Trilithium also plays a role in metabolic pathways, particularly in fatty acid metabolism and energy production. It has been utilized in research aimed at understanding metabolic disorders and developing pharmacological interventions .
Case Study 1: Cardiac Protection
In a controlled study involving mice subjected to cardiac pressure overload, trilithium administration resulted in significant protection against cardiomyopathy by suppressing maladaptive autophagy. This effect was linked to enhanced protein acetylation levels in cardiac tissues .
Case Study 2: Cancer Cell Studies
A series of compounds derived from trilithium were tested on HCT116 colon cancer cells, revealing potent antiproliferative effects. The highest activity was associated with compounds that targeted specific signaling pathways related to apoptosis .
Summary of Findings
| Property/Activity | Observations |
|---|---|
| Protein Acetylation | Increased levels in U2OS cells under starvation |
| Autophagy Modulation | Blunted maladaptive autophagy in cardiac models |
| Gene Expression Changes | Significant alterations linked to mood regulation |
| Anticancer Activity | Selective inhibition of colon cancer cells |
| Metabolic Role | Involved in fatty acid metabolism studies |
Q & A
Q. Table 2: Computational Parameters
| Software | Basis Set | Solvent Model | Convergence Criteria |
|---|---|---|---|
| Gaussian 16 | 6-311++G(d,p) | PCM (Water) | ΔE < 1e⁻⁵ Hartree |
Advanced: What strategies address discrepancies in stability data under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via LC-MS for hydrolytic byproducts (e.g., free adenine or phosphate cleavage).
- Multivariate Analysis : Use PCA to correlate degradation rates with humidity, oxygen exposure, and light intensity.
- Feedback to Synthesis : Modify protective groups (e.g., tert-butyldimethylsilyl for hydroxyls) if instability originates from labile moieties.
Leverage heterogeneous reaction databases to benchmark against analogous phosphorylated compounds .
Advanced: How can environmental impact assessments be integrated into the compound’s lifecycle analysis?
Methodological Answer:
- Fate and Transport Modeling : Use EPI Suite to predict biodegradation (BIOWIN) and aquatic toxicity (ECOSAR).
- Green Chemistry Metrics : Calculate E-factor (waste/solvent per gram) and atom economy for synthesis steps.
- Life Cycle Assessment (LCA) : Quantify carbon footprint from raw material extraction to waste disposal.
Key Metrics:
| Metric | Target Value | Tool/Software |
|---|---|---|
| E-Factor | <10 | Manual Calculation |
| Persistence (BIOWIN) | >3 (Readily Biodegradable) | EPI Suite |
Cross-validate with atmospheric chemistry frameworks for pollutant persistence .
Basic: What protocols ensure reproducibility in scaling up laboratory-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of intermediate formation.
- Kinetic Profiling : Determine activation energy (Eₐ) via Arrhenius plots to adjust heating rates in batch reactors.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for particle size distribution (e.g., D90 <50 µm).
Adopt process control simulations (e.g., COMSOL Multiphysics) to predict mixing inefficiencies at larger scales .
Advanced: How do electronic and steric effects influence the compound’s reactivity in catalytic systems?
Methodological Answer:
- Steric Maps : Generate Connolly surfaces (using PyMol) to visualize steric hindrance near the sulfanylethylamino group.
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Experimental Validation : Compare catalytic turnover (TOF) in Pd-catalyzed cross-couchers with sterically modified ligands.
Data Interpretation Tip: Correlate Hammett σ values of substituents with reaction rates to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
